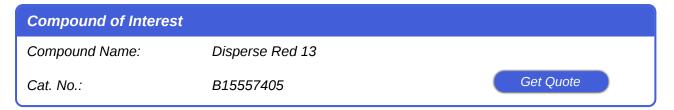


## Disperse Red 13: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

**Disperse Red 13** (DR13), a prominent member of the azo dye family, is a synthetic organic compound with significant applications in both the textile industry and advanced materials science. This technical guide provides an in-depth analysis of its chemical and physical properties, experimental protocols for its characterization, and an overview of its toxicological profile and applications in non-linear optics.

## **Core Properties and Molecular Characteristics**

**Disperse Red 13**, systematically named 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol, is characterized by its distinct molecular structure which features an azo bridge (-N=N-) connecting a substituted nitrobenzene ring with an ethylanilino ethanol group. This structure is the basis for its chromophoric properties and its utility as a dye.

The fundamental physicochemical properties of **Disperse Red 13** are summarized in the table below, providing a quantitative foundation for its use in research and development.



Property	Value	Reference
Molecular Formula	C16H17CIN4O3	[1]
Molar Mass (Molecular Weight)	348.78 g/mol	[1]
CAS Number	3180-81-2	[1]
Appearance	Dark red powder	[2]
Melting Point	122-129 °C	[1][2]
Boiling Point	547.7 °C at 760 mmHg	[2]
Water Solubility	11.51 μg/L at 25 °C	[2]
λтах	503 nm	

### **Experimental Protocols**

A thorough understanding of **Disperse Red 13**'s behavior and interactions necessitates standardized experimental procedures. The following sections detail methodologies for its analysis and characterization.

## Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is employed for the determination of **Disperse Red 13** in textile materials.

Principle: The dye is extracted from the textile matrix using methanol with the aid of ultrasonication. The resulting extract is then analyzed by LC-MS/MS operating in multiple reaction monitoring (MRM) mode for quantification.

#### Procedure:

- Sample Preparation: A 1-gram sample of the textile is extracted with 20 mL of methanol in an ultrasonic bath at 50 °C for 30 minutes.
- Centrifugation and Filtration: The extract is centrifuged at 10,000 rpm for 10 minutes, and the supernatant is filtered through a 0.22 μm PTFE filter.



- Solvent Exchange: The filtered extract is evaporated to dryness and reconstituted in a 95:5 water/methanol solution.
- LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system for separation and quantification. A gradient elution program is typically used with a suitable column, such as a C18 column.

# Mutagenicity Assessment: The Ames Test (Salmonella/microsome assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: This assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reversion mutation, allowing the bacteria to synthesize histidine and form colonies.

#### Procedure:

- Bacterial Strains: Strains such as TA98 and YG1041 are commonly used for testing azo dyes.
- Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate mammalian metabolism.
- Exposure: The bacterial strains are exposed to various concentrations of **Disperse Red 13** on a minimal agar plate.
- Incubation: The plates are incubated at 37 °C for 48-72 hours.
- Evaluation: The number of revertant colonies is counted and compared to a negative control.
   A significant increase in the number of colonies indicates mutagenic potential. Studies have shown that **Disperse Red 13** tests positive in the Ames test, suggesting it can induce frameshift mutations, with the enzymes nitroreductase and O-acetyltransferase playing a key role in this effect.[3]



# Genotoxicity Assessment: Micronucleus Assay in Human Lymphocytes

This assay is used to detect chromosomal damage.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indicator of genotoxic events.

#### Procedure:

- Cell Culture: Human lymphocytes are cultured in vitro.
- Exposure: The cells are treated with various concentrations of Disperse Red 13.
- Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which makes the scoring of micronuclei more reliable.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: The number of micronuclei in a predetermined number of binucleated cells is scored under a microscope. Research has indicated that **Disperse Red 13** can induce chromosomal damage in human lymphocytes.[4]

## **Key Applications and Research Areas**

While its primary use is in the textile industry for dyeing polyester and other synthetic fibers, **Disperse Red 13** has garnered significant interest in materials science due to its non-linear optical (NLO) properties.[1][2]

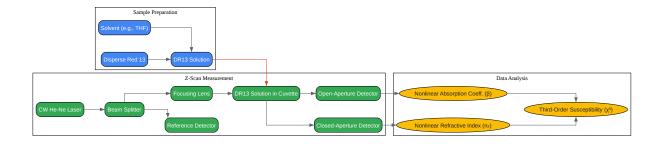
#### Non-Linear Optical (NLO) Material

**Disperse Red 13** is an azobenzene-functionalized molecule that exhibits reversible cis-trans photoisomerization.[1][2] This property makes it a candidate for applications in optical memory and switching devices.[1][2] The Z-scan technique, utilizing a continuous-wave He-Ne laser,



has been employed to investigate its third-order NLO properties.[5] These studies have revealed that **Disperse Red 13** possesses a significant non-linear response.[5]

The workflow for characterizing the NLO properties of **Disperse Red 13** is depicted in the following diagram:



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NLO Property Characterization Workflow for **Disperse Red 13**.

## **Toxicological Profile**

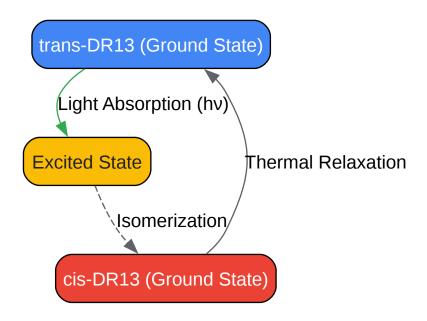
The toxicological properties of **Disperse Red 13** are of significant concern, particularly in the context of environmental contamination and human exposure. As mentioned, studies have demonstrated its mutagenic potential in the Ames test and its ability to induce chromosomal damage in human lymphocytes.[3][4] Furthermore, its degradation products, resulting from oxidation and reduction, have also been shown to possess mutagenic activity.[4]



Interestingly, the presence of a chlorine substituent in **Disperse Red 13** appears to decrease its mutagenicity compared to the similar Disperse Red 1, which lacks this substituent.[3] However, this structural modification increases its toxicity to aquatic organisms such as Daphnia similis.[3] In studies using HepG2 cells, **Disperse Red 13** has been shown to decrease mitochondrial and dehydrogenase activity, indicating potential hepatotoxicity.[6]

### **Signaling Pathway and Mechanism of Action**

As a dye, **Disperse Red 13** does not have a defined signaling pathway in the classical biological sense. Its toxicity is primarily attributed to its chemical reactivity and the reactivity of its metabolites. The mutagenic effects are likely due to the formation of DNA adducts by the parent compound or its breakdown products, leading to errors in DNA replication and transcription. The photoisomerization process, central to its NLO properties, involves the following steps:



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Photoisomerization Pathway of **Disperse Red 13**.

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